molecular formula C9H10BrNO2 B1403952 6-Bromo-3-methoxy-2-methylbenzamide CAS No. 1420537-79-6

6-Bromo-3-methoxy-2-methylbenzamide

Cat. No.: B1403952
CAS No.: 1420537-79-6
M. Wt: 244.08 g/mol
InChI Key: GMFHFYNIFJDZAA-UHFFFAOYSA-N
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Description

This compound falls under the amide class, where the benzamide core is substituted with electron-withdrawing and electron-donating groups that influence its physicochemical properties and reactivity.

Properties

IUPAC Name

6-bromo-3-methoxy-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFHFYNIFJDZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284889
Record name Benzamide, 6-bromo-3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420537-79-6
Record name Benzamide, 6-bromo-3-methoxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420537-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 6-bromo-3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-methylbenzamide typically involves the bromination of 3-methoxy-2-methylbenzoic acid followed by the conversion of the resulting brominated acid to the corresponding benzamide. The reaction conditions for bromination often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The conversion to benzamide can be achieved using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-2-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The benzamide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of 6-bromo-3-methoxy-2-methylbenzoic acid or aldehyde derivatives.

    Reduction: Formation of 6-bromo-3-methoxy-2-methylbenzylamine or other reduced derivatives.

Scientific Research Applications

6-Bromo-3-methoxy-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methoxy group can influence its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-6-bromo-3-methoxybenzoate

  • Key Features: Substitutions: Bromine (6-position), methoxy (3-position), and methyl ester (instead of amide). Functional Groups: Ester and amino groups, which enhance solubility compared to amides.
  • Significance : The ester group increases hydrolytic instability relative to the amide group in 6-Bromo-3-methoxy-2-methylbenzamide, making it more reactive under acidic or basic conditions .

6-Bromo-2-fluoro-3-methoxybenzoic Acid

  • Molecular Formula : C₈H₆BrFO₃ (calculated from CAS 935534-45-5).
  • Key Features :
    • Substitutions: Bromine (6-position), fluorine (2-position), and methoxy (3-position).
    • Functional Group: Carboxylic acid, which introduces strong acidity (pKa ~2–3) compared to the neutral amide.
  • Significance : The carboxylic acid group enables salt formation and metal coordination, expanding its utility in catalysis or pharmaceutical intermediates, unlike the amide derivative .

6-Bromo-1,2-benzoxazole

  • Key Features :
    • Heterocyclic Core: Benzoxazole ring with bromine at the 6-position.
    • Reactivity: The oxazole ring is electron-deficient, favoring electrophilic substitution at specific positions.
  • Significance : The benzoxazole scaffold is prevalent in medicinal chemistry (e.g., kinase inhibitors), whereas this compound’s amide group may favor hydrogen bonding in biological systems .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Commercial Status
This compound C₁₀H₁₀BrNO₂ (inferred) ~256.1 (calc.) Br (6), OMe (3), Me (2) Amide Discontinued
Methyl 2-amino-6-bromo-3-methoxybenzoate C₁₈H₁₂BrF₃N₂O₃ (reported) 441.21 Br (6), OMe (3), NH₂ (2) Ester, Amine Available
6-Bromo-2-fluoro-3-methoxybenzoic acid C₈H₆BrFO₃ ~263.0 (calc.) Br (6), F (2), OMe (3) Carboxylic Acid Available
6-Bromo-1,2-benzoxazole C₇H₄BrNO 198.02 (calc.) Br (6), fused oxazole ring Heterocycle Available

Research Findings and Implications

  • Reactivity : The amide group in this compound confers stability against hydrolysis, unlike ester or carboxylic acid derivatives. This makes it suitable for prolonged storage or slow-release applications .

Biological Activity

6-Bromo-3-methoxy-2-methylbenzamide (CAS No. 1420537-79-6) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The molecular formula of this compound is C9H10BrNO2C_9H_{10}BrNO_2. Its structure features a bromine atom and a methoxy group attached to a methyl-substituted benzamide core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating it may inhibit tumor growth through specific biochemical pathways.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Cell Signaling Modulation : It could alter key signaling pathways that regulate cell cycle and apoptosis, leading to reduced viability of cancer cells.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated significant activity against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies demonstrated the compound's potential to inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The compound's effectiveness was evaluated using the MTT assay, measuring cell viability after treatment with varying concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

Case Studies

  • Case Study on Anticancer Activity : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation.
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the compound's effect on biofilm formation in Staphylococcus aureus, revealing a dose-dependent reduction in biofilm biomass.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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